

Investigating Emesis Models with *rac*-Vofopitant-d3: Application Notes and Protocols

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Compound of Interest

Compound Name: *rac*-Vofopitant-d3

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Introduction

Emesis, the act of vomiting, is a complex reflex centrally coordinated by the brainstem. It serves as a protective mechanism to expel ingested toxins but is also a debilitating side effect of many therapeutic interventions, most notably chemotherapy. The development of effective anti-emetic drugs is crucial for improving patient quality of life and treatment compliance. Neurokinin-1 (NK1) receptor antagonists have emerged as a powerful class of anti-emetics. These drugs act by blocking the binding of Substance P, a key neurotransmitter in the emetic pathway, to its receptor in the brain.

Vofopitant (GR205171) is a potent and selective NK1 receptor antagonist that has demonstrated broad-spectrum anti-emetic activity in various preclinical models. This document provides detailed application notes and protocols for investigating the anti-emetic effects of Vofopitant in established emesis models, with a focus on the use of ***rac*-Vofopitant-d3** as an internal standard for pharmacokinetic analysis. The inclusion of a deuterated standard is critical for accurate quantification of the active pharmaceutical ingredient in biological matrices, a key component of drug development.

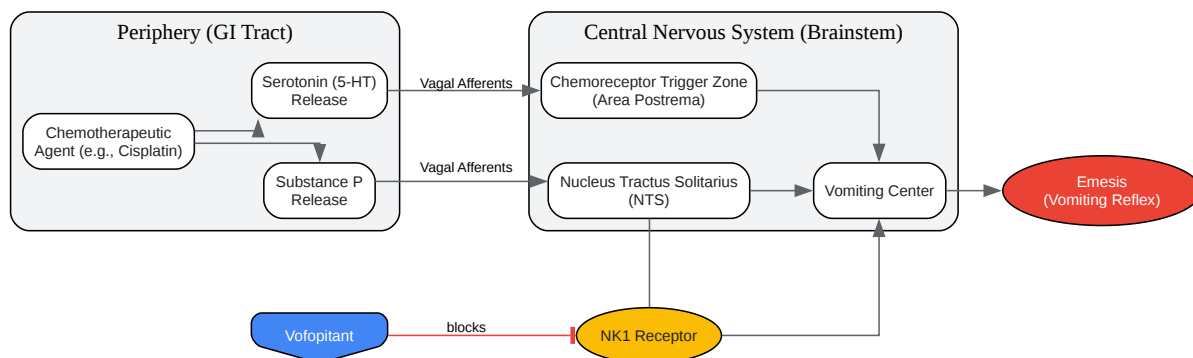
Principle and Mechanism of Action

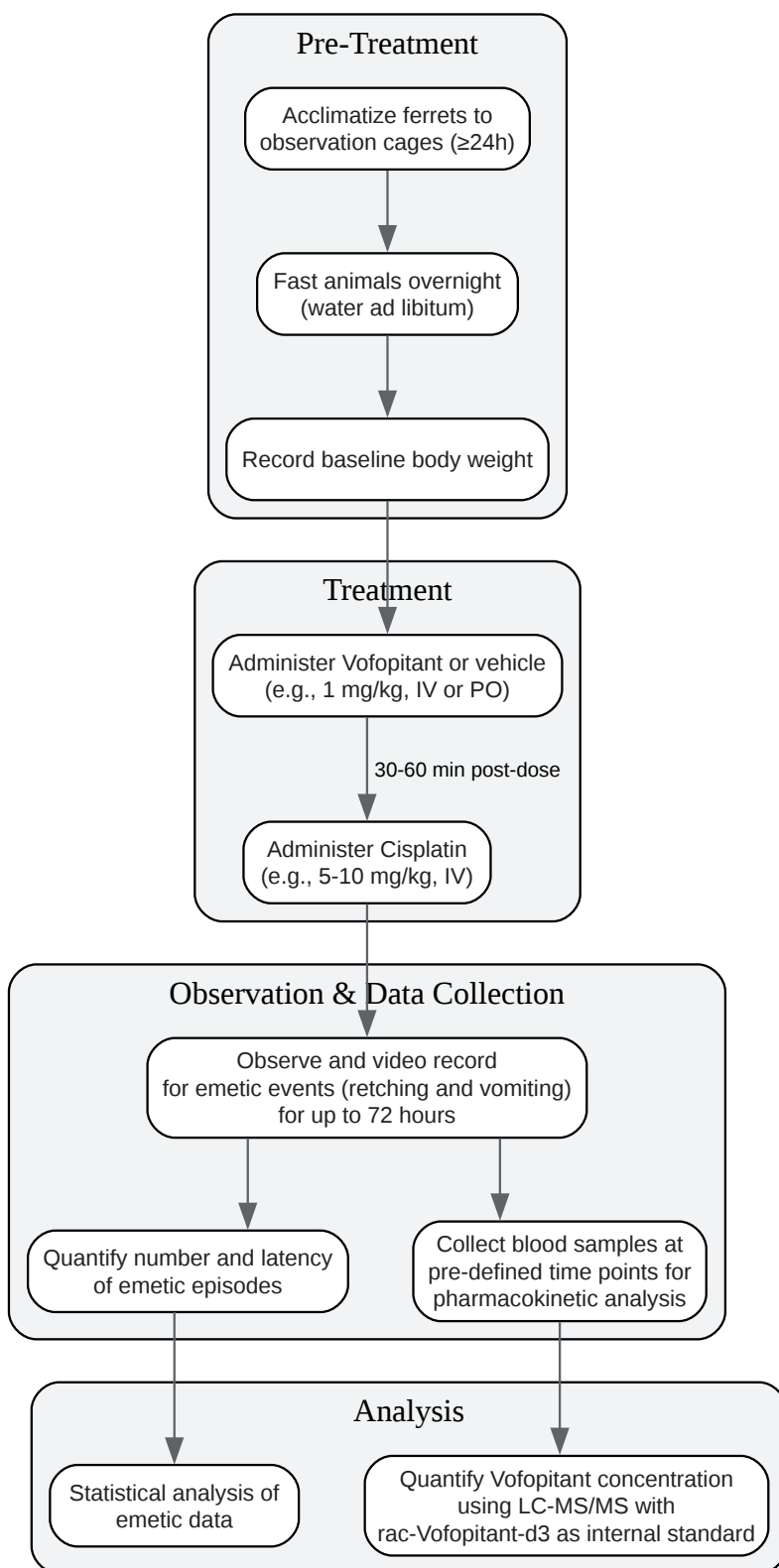
The emetic reflex is controlled by the "vomiting center" in the medulla oblongata, which receives inputs from several sources, including the chemoreceptor trigger zone (CTZ) in the

area postrema, the vestibular system, and afferent nerves from the gastrointestinal tract. Substance P, acting on NK1 receptors, is a final common mediator in this pathway. Chemotherapeutic agents like cisplatin can induce both acute and delayed emesis through the release of serotonin (acting on 5-HT3 receptors) and Substance P.

Vofopitant is a non-peptide antagonist that competitively binds to the NK1 receptor, thereby preventing the emetic signal transmission initiated by Substance P.^[1] Its ability to cross the blood-brain barrier is essential for its anti-emetic action, as it needs to reach the NK1 receptors in the central nervous system.^[2]

Diagram: Simplified Emesis Signaling Pathway and Site of Action of Vofopitant





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References

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- 2. Tachykinin NK1 receptor antagonists act centrally to inhibit emesis induced by the chemotherapeutic agent cisplatin in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
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